3-methylnaphtho[2,1-d]thiazol-2(3H)-imine
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Overview
Description
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring fused to a naphthalene moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which 3-methylnaphtho[2,1-d]thiazol-2(3h)-imine belongs, have been reported to inhibit various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .
Mode of Action
For instance, some benzothiazole derivatives have been reported to cause DNA double-strand breaks by interacting with topoisomerase II .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various pathways, including those involving the aforementioned targets .
Result of Action
Benzothiazole derivatives have been reported to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine typically involves the condensation of appropriate naphthalene derivatives with thioamides or thioesters under acidic or basic conditions. One common method involves the reaction of 2-aminonaphthalene with carbon disulfide and an alkyl halide to form the thiazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles .
Scientific Research Applications
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methylnaphtho[1,2-d]thiazole
- N-[(2Z)-3-methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-3-(2-thienyl)acrylamide
- N-[(2E)-3-methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Uniqueness
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylbenzo[g][1,3]benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRUCDIPDQJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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